molecular formula C17H23N3O3 B6623698 (2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid

(2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid

Cat. No.: B6623698
M. Wt: 317.4 g/mol
InChI Key: FGSBQDWZQUOGPF-QFYYESIMSA-N
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Description

(2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties

Properties

IUPAC Name

(2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-4-10(2)16(17(22)23)20-14(21)9-8-13-18-12-7-5-6-11(3)15(12)19-13/h5-7,10,16H,4,8-9H2,1-3H3,(H,18,19)(H,20,21)(H,22,23)/t10-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSBQDWZQUOGPF-QFYYESIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CCC1=NC2=C(C=CC=C2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CCC1=NC2=C(C=CC=C2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the benzimidazole ring can be achieved using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Benzimidazole derivatives are used as ligands in catalytic reactions.

    Material Science: These compounds are explored for their potential in creating new materials with unique properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for various enzymes, making it useful in biochemical studies.

    Protein Interaction Studies: It can be used to study protein-ligand interactions due to its complex structure.

Medicine

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use as a pesticide due to its biological activity.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. The benzimidazole ring can bind to DNA, proteins, and enzymes, disrupting their normal function. This interaction can inhibit enzyme activity, interfere with DNA replication, or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Thiabendazole: An anthelmintic agent with a similar benzimidazole core.

    Albendazole: Another benzimidazole derivative used as an antiparasitic agent.

Uniqueness

(2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid is unique due to its specific substitution pattern and the presence of both a benzimidazole ring and a pentanoic acid moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

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